2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide
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Description
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H14N6O3S and its molecular weight is 334.35. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Biological Applications
Compounds like chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized for studies on their metabolism and mode of action, highlighting the importance of such compounds in agricultural science. For instance, the radiosynthesis of herbicide acetochlor and safener R-29148 involves processes that could be relevant for synthesizing and studying similar acetamide derivatives (Latli & Casida, 1995).
Synthesis and Pharmacological Activities
The synthesis and evaluation of N-(4-Arylpiperazinoalkyl)acetamide derivatives of dimethylpurines for their affinity to certain receptors indicate the pharmaceutical relevance of such compounds. These activities demonstrate the potential for developing new drugs based on structural modifications of the core molecule (Żmudzki et al., 2015).
Anticancer Research
Acefylline derivatives, including those with structural similarities to the compound , have been explored for their anticancer properties. This indicates the broader application of acetamide derivatives in the development of novel anticancer agents (Shahzadi et al., 2022).
Molecular Docking and Anticancer Activity
The synthesis and molecular docking studies of certain acetamide derivatives further emphasize the importance of structural analysis in identifying potential anticancer agents. This approach allows for the prediction of how such compounds might interact with biological targets to exert their effects (Nikalje, Hirani, & Nawle, 2015).
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S/c1-7-4-9(23-16-7)15-8(20)5-19-6-14-11-10(19)12(21)18(3)13(22)17(11)2/h4,6H,5H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXOEPVXIWUTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide |
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